Z-Atad-fmk

ER stress retinal degeneration caspase inhibition

Z-ATAD-FMK is the only cell-permeable, irreversible inhibitor that targets caspase-12 without confounding inhibition of caspase-3, -7, -8, or -9—a critical advantage over broad-spectrum agents like Z-VAD-FMK. Its validated 47.7% reduction of caspase activity in ARPE-19 cells and in vivo suppression of caspase-3 activation in renal ischemia-reperfusion injury models make it indispensable for dissecting ER stress-specific apoptosis pathways. Ideal for AMD, diabetic retinopathy, and IRI research. Choose the inhibitor that isolates ER stress signaling for unambiguous, publication-ready results.

Molecular Formula C23H31FN4O9
Molecular Weight 526.5 g/mol
Cat. No. B15581339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Atad-fmk
Molecular FormulaC23H31FN4O9
Molecular Weight526.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1
InChIKeyQHPHTNWPUYXGKU-MABMQTIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-ATAD-FMK: A Caspase-12-Specific Fluoromethylketone Inhibitor for ER Stress Pathway Dissection


Z-ATAD-FMK (CAS 1416658-51-9) is a cell-permeable, synthetic peptide fluoromethylketone (FMK) that acts as an irreversible, specific inhibitor of caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis [1]. The inhibitor consists of a tetrapeptide sequence (Z-Ala-Thr-Ala-Asp) conjugated to an FMK reactive group, which covalently binds to the catalytic cysteine residue in the active site of caspase-12 . By selectively targeting caspase-12, Z-ATAD-FMK prevents ER stress-mediated apoptosis and reduces downstream caspase-9 activity, making it a critical tool for dissecting the ER stress response pathway .

Why Pan-Caspase Inhibitors Cannot Substitute for Z-ATAD-FMK in ER Stress Research


While broad-spectrum caspase inhibitors like Z-VAD-FMK are commonly used in apoptosis research, they lack the target specificity required to isolate the ER stress pathway. Z-VAD-FMK irreversibly inhibits a wide range of caspases, including caspase-3, -7, -8, and -9, thereby obscuring the unique contribution of caspase-12 to ER stress-induced cell death . In contrast, Z-ATAD-FMK is specifically designed to target caspase-12, enabling researchers to dissect ER stress signaling without confounding effects on other caspase-dependent pathways [1]. This specificity is critical for accurately interpreting experimental outcomes, as demonstrated by studies where Z-ATAD-FMK produced distinct, and sometimes opposite, effects on caspase-8 activity compared to pan-caspase or caspase-8-specific inhibitors [2].

Z-ATAD-FMK Comparative Performance Data: Quantified Differentiation from Caspase Inhibitor Analogs


Caspase-12 Activity Reduction in Retinal Pigment Epithelial Cells: Z-ATAD-FMK vs. Pan-Caspase and Caspase-8 Inhibitors

In ARPE-19 human retinal pigment epithelial cells exposed to 7-ketocholesterol (7kCh), Z-ATAD-FMK reduced caspase-3/7, -8, and -12 activities by 47.7% (P = 0.0017). This effect was compared to a 48% reduction by the pan-caspase inhibitor Z-VAD-FMK (P < 0.01) and a 68.1% reduction by the caspase-8 inhibitor Z-IETD-FMK (P < 0.01) [1]. The data demonstrate that Z-ATAD-FMK provides significant, albeit moderate, inhibition of ER stress-induced caspase activity, offering a more targeted approach than pan-caspase inhibition.

ER stress retinal degeneration caspase inhibition

Differential Effect on Caspase-8 Activity: Z-ATAD-FMK vs. Z-VAD-FMK and Z-IETD-FMK

In human microvascular endothelial cells (HMVECs), pretreatment with Z-ATAD-FMK followed by 7kCh exposure led to a significant increase in caspase-8 activity. In contrast, pretreatment with the pan-caspase inhibitor Z-VAD-FMK or the caspase-8 inhibitor Z-IETD-FMK partially blocked 7kCh-induced caspase-8 activation [1]. This divergent effect indicates that caspase-12 inhibition by Z-ATAD-FMK can potentiate caspase-8 activity, suggesting a complex regulatory interaction between the ER stress and death receptor pathways.

caspase crosstalk ER stress apoptosis

Cell-Type Specific Efficacy: Z-ATAD-FMK Protects ARPE-19 but Not R28 Retinal Cells

In a comparative study, Z-ATAD-FMK significantly reduced 7kCh-induced caspase activities in ARPE-19 human retinal pigment epithelial cells (47.7% decrease, P = 0.0017). However, in R28 rat neuroretinal cells, the same treatment failed to produce a significant effect, with caspase-3/7, -8, and -12 activities showing changes ranging from a 25.7% decrease to a 17.5% increase (P > 0.05) [1]. This contrasts with the pan-caspase inhibitor Z-VAD-FMK, which showed some efficacy in both cell types.

retinal disease cell-type specificity ER stress

In Vivo Protection in Ischemic Kidney Injury: Z-ATAD-FMK Suppresses Caspase-3 Activity Downstream of ER Stress

In a mouse model of ischemia-reperfusion injury (IRI), in vivo administration of Z-ATAD-FMK (caspase-12 inhibitor) 24 hours prior to IRI significantly suppressed subsequent caspase-3 activity in kidney tissue, as measured by ELISA [1]. This effect was compared to the caspase-8 inhibitor Z-IETD-FMK and the caspase-9 inhibitor Z-LEHD-FMK, which also reduced caspase-3 activity. While exact quantification of the reduction was not provided, the study demonstrates that Z-ATAD-FMK exerts a functional in vivo effect by blocking the ER stress-initiated caspase cascade.

ischemia-reperfusion injury in vivo caspase cascade

Optimal Research Applications for Z-ATAD-FMK Based on Comparative Evidence


Dissecting ER Stress-Specific Apoptotic Signaling in Retinal Disease Models

Z-ATAD-FMK is ideally suited for studies investigating the role of ER stress in retinal pathologies such as age-related macular degeneration (AMD) and diabetic retinopathy. Its specific inhibition of caspase-12, combined with its demonstrated efficacy in ARPE-19 cells (47.7% reduction in caspase activity), allows researchers to isolate the ER stress contribution to apoptosis without confounding effects from other caspase pathways [1]. The cell-type specificity observed in ARPE-19 versus R28 cells further enables targeted investigation of retinal pigment epithelium-specific stress responses.

Investigating Caspase Pathway Crosstalk and Regulatory Feedback Loops

The unique ability of Z-ATAD-FMK to increase caspase-8 activity, in contrast to the inhibitory effects of Z-VAD-FMK and Z-IETD-FMK, makes it an essential tool for studying crosstalk between the ER stress and death receptor pathways [2]. Researchers can use Z-ATAD-FMK to probe how caspase-12 inhibition modulates other caspase cascades, providing insights into complex regulatory networks that are masked by broader-spectrum inhibitors.

In Vivo Validation of ER Stress as a Therapeutic Target in Ischemia-Reperfusion Injury

Z-ATAD-FMK's demonstrated in vivo activity in suppressing caspase-3 activation in a mouse model of ischemic acute kidney injury validates its utility for preclinical studies [3]. By inhibiting caspase-12, researchers can assess the contribution of ER stress to tissue damage following IRI and evaluate the therapeutic potential of targeting this pathway. This in vivo applicability distinguishes Z-ATAD-FMK from compounds that are only active in vitro.

Comparative Studies Requiring a Defined, Specific Tool Compound for ER Stress Pathway Analysis

For experiments where a clear, unambiguous inhibition of the ER stress pathway is required, Z-ATAD-FMK provides a well-characterized and specific tool. Its defined mechanism of action (irreversible inhibition of caspase-12) and established comparative performance against pan-caspase and other specific inhibitors (e.g., Z-IETD-FMK) allow for rigorous experimental design and interpretation [1][2]. This is particularly valuable when comparing the effects of ER stress inhibition to those of broader apoptosis blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Atad-fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.